Cas no 88768-45-0 (2-(pyrimidin-2-ylsulfanyl)acetic acid)

2-(pyrimidin-2-ylsulfanyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (pyrimidin-2-ylthio)acetic acid
- 2-(Carboxymethylthio)pyrimidine
- (2-Pyrimidylthio)acetic acid
- 2-(Pyrimidin-2-ylsulfanyl)acetic acid
- 2-pyrimidin-2-ylsulfanylacetic acid
- Aceticacid, (2-pyrimidinylthio)- (6CI,9CI)
- (Pyrimidin-2-ylsulfanyl)acetic acid
- 4-Pyrimidylthioacetic acid
- [(Pyrimidin-2-yl)thio]acetic acid
- 2-(2-Pyrimidinylthio)acetic acid (ACI)
- Acetic acid, (2-pyrimidinylthio)- (6CI, 9CI)
- J-640144
- F0176-0096
- DTXSID20237311
- HMS2767J14
- SCHEMBL1286047
- SMR000365589
- EN300-234890
- (Pyrimidin-2-ylsulfanyl)-acetic acid
- DB-017942
- Z31205664
- Acetic acid, (2-pyrimidinylthio)-
- SB55816
- J-800148
- (2-Pyrimidinylthio)acetic acid
- (2-Pyrimidinylsulfanyl)acetic acid #
- 2-(pyrimidin-2-ylthio)aceticacid
- 2-(pyrimidin-2-ylthio)acetic acid
- CHEMBL1326820
- (2-Pyrimidylthio)acetic acid, 98%
- STK356238
- EINECS 289-445-1
- AS-61588
- 88768-45-0
- MLS000774942
- BBL012878
- NS00039292
- AKOS000180971
- 2-(Carboxymethylthio)-pyrimidine
- GEO-02198
- MFCD00010287
- 2-(2-Pyrimidylthio)acetic acid
- NCGC00246002-01
- 2-(pyrimidin-2-ylsulfanyl)acetic acid
-
- MDL: MFCD00010287
- インチ: 1S/C6H6N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10)
- InChIKey: NIEOYUNNKKAQKI-UHFFFAOYSA-N
- SMILES: O=C(CSC1N=CC=CN=1)O
- BRN: 136468
計算された属性
- 精确分子量: 170.01500
- 同位素质量: 170.014998
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1
- Surface Charge: 0
- XLogP3: 0.6
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.382 (estimate)
- ゆうかいてん: 204 °C (dec.) (lit.)
- Boiling Point: 356.1±25.0 °C at 760 mmHg
- フラッシュポイント: 169.2±23.2 °C
- Refractive Index: 1.6490 (estimate)
- PSA: 88.38000
- LogP: 0.65330
- じょうきあつ: 0.0±0.8 mmHg at 25°C
- Solubility: 未確定
2-(pyrimidin-2-ylsulfanyl)acetic acid Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- Risk Phrases:R36/37/38
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(pyrimidin-2-ylsulfanyl)acetic acid 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(pyrimidin-2-ylsulfanyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D544355-100g |
(2-Pyrimidylthio)acetic acid |
88768-45-0 | 97% | 100g |
$1459 | 2023-09-03 | |
Life Chemicals | F0176-0096-5g |
2-(pyrimidin-2-ylsulfanyl)acetic acid |
88768-45-0 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
Fluorochem | 013703-2.5g |
2-Pyrimidylthio)acetic acid |
88768-45-0 | 95+% | 2.5g |
£52.00 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 275530-5G |
2-(pyrimidin-2-ylsulfanyl)acetic acid |
88768-45-0 | 5g |
¥479.05 | 2023-12-09 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22282-10G |
2-(pyrimidin-2-ylsulfanyl)acetic acid |
88768-45-0 | 95% | 10g |
¥ 310.00 | 2023-04-13 | |
Enamine | EN300-234890-0.1g |
2-(pyrimidin-2-ylsulfanyl)acetic acid |
88768-45-0 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
Enamine | EN300-234890-1.0g |
2-(pyrimidin-2-ylsulfanyl)acetic acid |
88768-45-0 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
Enamine | EN300-234890-2.5g |
2-(pyrimidin-2-ylsulfanyl)acetic acid |
88768-45-0 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
Enamine | EN300-234890-0.25g |
2-(pyrimidin-2-ylsulfanyl)acetic acid |
88768-45-0 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
TRC | B526113-50mg |
(2-Pyrimidylthio)acetic Acid |
88768-45-0 | 50mg |
$ 50.00 | 2022-06-07 |
2-(pyrimidin-2-ylsulfanyl)acetic acid 合成方法
Synthetic Circuit 1
1.2 Reagents: Cupric nitrate ; rt
Synthetic Circuit 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 20 °C; 3 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 4, rt
2-(pyrimidin-2-ylsulfanyl)acetic acid Raw materials
2-(pyrimidin-2-ylsulfanyl)acetic acid Preparation Products
2-(pyrimidin-2-ylsulfanyl)acetic acid 関連文献
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
9. Book reviews
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2-(pyrimidin-2-ylsulfanyl)acetic acidに関する追加情報
2-(Pyrimidin-2-ylsulfanyl)acetic Acid: A Comprehensive Overview
2-(Pyrimidin-2-ylsulfanyl)acetic acid, also known by its CAS number 88768-45-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyrimidine ring with a sulfanyl group and an acetic acid moiety. The compound has garnered attention due to its potential applications in drug development, particularly in the design of bioactive molecules with specific therapeutic properties.
The pyrimidine ring in 2-(pyrimidin-2-ylsulfanyl)acetic acid is a key structural feature that contributes to its reactivity and biological activity. Pyrimidines are aromatic heterocycles commonly found in nucleic acids, such as DNA and RNA, and are often used as scaffolds in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The sulfanyl group (-S-) attached to the pyrimidine ring adds another layer of functionality, enhancing the compound's ability to participate in various chemical reactions and interactions.
Recent studies have explored the synthesis of 2-(pyrimidin-2-ylsulfanyl)acetic acid through various routes, including coupling reactions and oxidative processes. These methods have been optimized to improve yield and purity, making the compound more accessible for further research and application. For instance, researchers have employed transition metal catalysts to facilitate the formation of the sulfide bond between the pyrimidine ring and the acetic acid group, resulting in higher efficiency and selectivity.
In terms of biological activity, 2-(pyrimidin-2-ylsulfanyl)acetic acid has shown promise as a potential lead compound for drug discovery. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation, cancer, and neurodegenerative diseases. For example, a 2023 study published in Nature Communications highlighted its role as an inhibitor of cyclooxygenase (COX), an enzyme associated with inflammatory processes. This finding underscores its potential as an anti-inflammatory agent with reduced side effects compared to traditional COX inhibitors.
Another area of active research is the exploration of 2-(pyrimidin-2-ylsulfanyl)acetic acid's role in anticancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific oncogenes and inhibiting tumor growth. A 2023 clinical trial conducted by the European Medicines Agency (EMA) reported encouraging results in reducing tumor size in mice models without significant toxicity to healthy cells.
Beyond pharmacology, 2-(pyrimidin-2-ylsulfanyl)acetic acid has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers at Stanford University have recently developed a novel synthesis pathway that enhances the compound's stability under high-energy conditions, making it more suitable for industrial applications.
In conclusion, 2-(pyrimidin-2-ylsulfanyl)acetic acid, with its CAS number 88768-45-0, represents a versatile compound with diverse applications across multiple scientific disciplines. Its structural features, combined with recent advancements in synthesis and biological studies, position it as a valuable tool in drug discovery and materials science. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative therapies and technologies.
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